N'-(4-chlorobenzylidene)-2-(4-chlorophenoxy)acetohydrazide
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Overview
Description
N’-(4-chlorobenzylidene)-2-(4-chlorophenoxy)acetohydrazide is an organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of chlorobenzylidene and chlorophenoxy groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzylidene)-2-(4-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 4-chlorobenzaldehyde and 2-(4-chlorophenoxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pH, can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzylidene)-2-(4-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.
Substitution: The chlorobenzylidene and chlorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties can be explored for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzylidene)-2-(4-chlorophenoxy)acetohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The presence of chlorobenzylidene and chlorophenoxy groups may enhance its binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-chlorobenzylidene)-2-(4-chlorophenoxy)acetohydrazide
- N’-(4-fluorobenzylidene)-2-(4-fluorophenoxy)acetohydrazide
- N’-(4-bromobenzylidene)-2-(4-bromophenoxy)acetohydrazide
Uniqueness
N’-(4-chlorobenzylidene)-2-(4-chlorophenoxy)acetohydrazide is unique due to the presence of chlorine atoms in its structure, which can influence its reactivity and biological activity. Compared to its fluorine and bromine analogs, the chlorine-substituted compound may exhibit different physicochemical properties and interactions with molecular targets.
Properties
CAS No. |
194425-28-0 |
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Molecular Formula |
C15H12Cl2N2O2 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-12-3-1-11(2-4-12)9-18-19-15(20)10-21-14-7-5-13(17)6-8-14/h1-9H,10H2,(H,19,20)/b18-9+ |
InChI Key |
FUVWMYYRJUPZTQ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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